molecular formula C17H18N4O3S B2368684 5-(Cyclopropylamino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile CAS No. 941245-26-7

5-(Cyclopropylamino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile

Cat. No. B2368684
CAS RN: 941245-26-7
M. Wt: 358.42
InChI Key: GCXNOHSFTHJUCZ-UHFFFAOYSA-N
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Description

5-(Cyclopropylamino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile, also known as CP-690,550, is a small molecule inhibitor of JAK3 (Janus kinase 3). It was developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. CP-690,550 has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential for future research applications.

Scientific Research Applications

Novel Synthesis Methods

  • Multicomponent Synthesis : A novel three-component synthesis method for 5-amino oxazoles, leading to the creation of highly functionalized compounds, showcases the versatility of oxazole derivatives in generating complex molecules (X. Sun et al., 2001).

Transformations and Reactivity

  • Ring Transformations : Studies on the cyclization reactions of oxazole derivatives reveal the potential for creating diverse structural frameworks, indicating the chemical flexibility of such compounds for various applications (A. Kalogirou et al., 2015).
  • Ritter Reactions : The Ritter reaction of nitriles and chiral cyclic N-acyliminium ions to produce pyrido- and pyrrolo[2,3-d]oxazoles further highlights the compound's utility in synthesizing bicyclic heterocycles (I. R. Morgan et al., 2008).

Biological Activities

  • Antibacterial Activities : Research on the synthesis of novel pyrimidine heterocycles, including oxazole derivatives, and their antibacterial activity against both Gram-positive and Gram-negative bacteria showcases the potential biomedical applications of these compounds (W. Shehta & A. A. Abdel Hamid, 2019).
  • Anticancer Evaluation : The synthesis and evaluation of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles for in vitro anticancer activities demonstrate the therapeutic potential of oxazole derivatives in oncology (M. Kachaeva et al., 2018).

properties

IUPAC Name

5-(cyclopropylamino)-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c18-11-15-17(19-13-5-6-13)24-16(20-15)12-3-7-14(8-4-12)25(22,23)21-9-1-2-10-21/h3-4,7-8,13,19H,1-2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXNOHSFTHJUCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NC4CC4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Cyclopropylamino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile

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